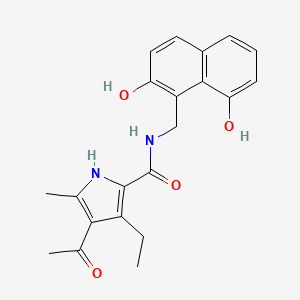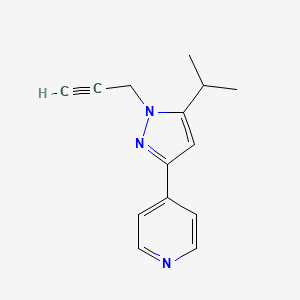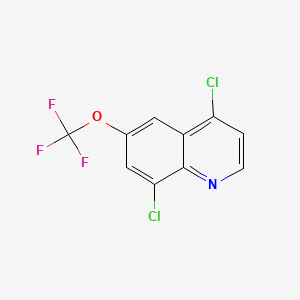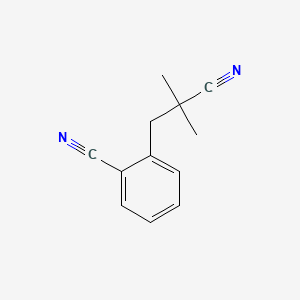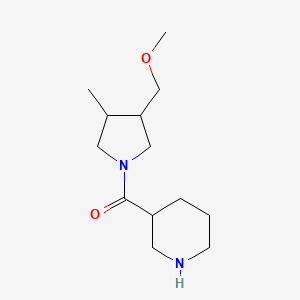
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a methoxymethyl group and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a similar cyclization reaction involving a suitable precursor.
Coupling of Pyrrolidine and Piperidine Rings: The final step involves coupling the two rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(3-Methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Lacks the methoxymethyl group, which can affect its binding affinity and pharmacokinetic properties.
(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group, which can influence its reactivity and solubility.
Uniqueness
The presence of the methoxymethyl group in (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone makes it unique in terms of its chemical reactivity and potential applications. This group can enhance the compound’s binding affinity to molecular targets and improve its solubility in various solvents, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-piperidin-3-ylmethanone |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-15(8-12(10)9-17-2)13(16)11-4-3-5-14-6-11/h10-12,14H,3-9H2,1-2H3 |
InChIキー |
VNCMZMRYTNUPEJ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC1COC)C(=O)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

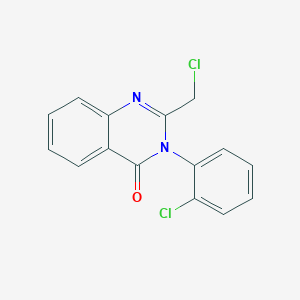
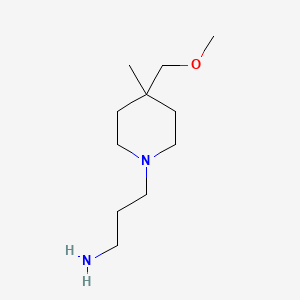
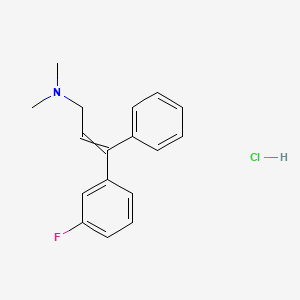
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
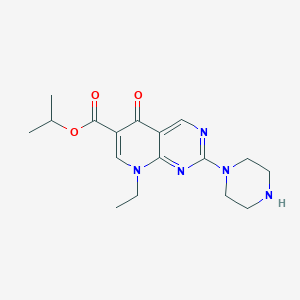

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)

